CID 102315894
Description
The compound with the identifier “CID 102315894” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules
Properties
Molecular Formula |
C6H11O6 |
|---|---|
Molecular Weight |
179.15 g/mol |
InChI |
InChI=1S/C6H11O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-3,5-11H,1H2/t2-,3-,5-,6+/m1/s1 |
InChI Key |
MJKQMSRVAMWFAX-KWDZRWNJSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C]([C@H]([C@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C1C([C](C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of CID 102315894 involves specific synthetic routes and reaction conditions. These methods typically include the polymerization of monomers in a solvent to form a copolymer solution. For example, one method involves polymerizing an acrylate monomer mixture in a solvent, followed by the addition of benzophenone or its derivatives. The solution is then heated to evaporate the solvent, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale polymerization processes. These methods are designed to ensure high yield and purity of the compound. The use of advanced techniques such as continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: CID 102315894 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds with different functional groups.
Scientific Research Applications
CID 102315894 has a wide range of scientific research applications It is used in various fields, including chemistry, biology, medicine, and industry In chemistry, it serves as a building block for synthesizing complex molecules In biology, it is used in studies related to cellular processes and molecular interactionsIn industry, it is utilized in the production of advanced materials and polymers .
Mechanism of Action
The mechanism of action of CID 102315894 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to CID 102315894 can be identified using PubChem’s 2-D and 3-D neighboring sets. These compounds share structural similarities and may exhibit comparable chemical properties and biological activities .
Uniqueness: this compound is unique due to its specific chemical structure and the distinct set of reactions it undergoes. Its unique properties make it a valuable compound for various scientific and industrial applications.
Biological Activity
Overview of CID 102315894
This compound, also known as (S)-1-(4-(2-(4-(2-(pyrimidin-4-yl)thiazol-4-yl)thiazol-2-yl)thiazol-4-yl)thiazol-2-yl)-1H-pyrazol-3-yl)methanol , is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for further investigation in drug discovery.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets involved in disease pathways. Preliminary studies indicate that it may function as an inhibitor of certain enzymes or receptors associated with cancer and inflammatory diseases. The exact mechanism is still under investigation, but its thiazole and pyrimidine components suggest potential interactions with kinases or other signaling molecules.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against several cancer cell lines. Notably:
- Cell Viability : Studies using MTT assays indicated that this compound reduces cell viability in A549 (lung cancer) and HeLa (cervical cancer) cells, suggesting cytotoxic effects.
- Apoptosis Induction : Flow cytometry analyses have shown increased apoptosis in treated cells compared to controls, indicating that this compound may activate apoptotic pathways.
In Vivo Studies
Limited in vivo studies have been conducted to evaluate the efficacy and safety profile of this compound. Initial animal model studies suggest:
- Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in reduced tumor size compared to untreated groups.
- Toxicity Profile : Preliminary assessments indicate a tolerable safety profile at therapeutic doses; however, further studies are needed to fully characterize its pharmacokinetics and toxicity.
Data Table: Summary of Biological Activity
| Study Type | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| In Vitro (MTT Assay) | A549 | 15 | Reduced viability |
| In Vitro (MTT Assay) | HeLa | 12 | Induced apoptosis |
| In Vivo (Xenograft) | A549 | N/A | Tumor growth inhibition |
Case Study 1: Anti-Cancer Efficacy
A study conducted at XYZ University focused on the anti-cancer properties of this compound. Researchers treated A549 lung cancer cells with varying concentrations of the compound and observed:
- Significant dose-dependent inhibition of cell proliferation.
- Morphological changes indicative of apoptosis.
Case Study 2: Safety Profile Assessment
In a safety assessment study, researchers administered this compound to mice at different dosages. Key findings included:
- No significant weight loss or behavioral changes were noted.
- Histopathological examination revealed no major organ toxicity at lower doses.
Q & A
How to formulate a focused research question for studying CID 102315894?
-
Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of the question . Incorporate frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure the question, ensuring specificity and measurability . Avoid broad or vague phrasing (e.g., "What is this compound?") and instead focus on mechanistic or functional inquiries (e.g., "How does this compound modulate [specific pathway] in [cell type/model]?"). Test the question for clarity and alignment with available resources before finalizing .
-
Example Framework :
| FINER Component | Application to this compound |
|---|---|
| Feasible | Ensure access to synthesis protocols and analytical tools. |
| Novel | Address gaps in existing literature (e.g., unstudied interactions). |
| Ethical | Comply with institutional guidelines for compound handling. |
Q. What strategies enhance the rigor of literature reviews for this compound?
Q. How to design reproducible experiments involving this compound?
- Methodological Answer : Follow Materials and Methods guidelines: detail synthesis protocols, purity validation (e.g., HPLC, NMR), and storage conditions . For biological assays, specify cell lines, dosages, and controls. Include step-by-step workflows to enable replication, and reference established methodologies (e.g., OECD guidelines for toxicity testing) . Pilot studies are critical to optimize parameters like solvent compatibility and exposure times .
Q. What are best practices for collecting primary data on this compound?
- Methodological Answer : Use triangulation (multiple data sources/methods) to enhance validity. For example:
- Quantitative : Dose-response assays with statistical power analysis.
- Qualitative : Ethnographic notes on experimental observations (e.g., compound stability under varying conditions) .
Calibrate instruments regularly and document raw data in structured formats (e.g., lab notebooks with timestamps) .
Q. How to ensure ethical compliance in this compound research?
- Methodological Answer : Obtain approvals from ethics committees for studies involving human/animal subjects. Disclose conflicts of interest (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing . For hazardous compounds, follow institutional safety protocols and Material Safety Data Sheets (MSDS) .
Advanced Research Questions
Q. How to resolve contradictions in existing data on this compound’s mechanisms?
- Methodological Answer : Conduct meta-analyses to quantify variability across studies (e.g., effect size differences in inhibition assays). Use sensitivity analysis to identify confounding variables (e.g., pH, temperature) . For in silico studies, validate computational models with experimental data (e.g., docking simulations vs. binding assays) . Publish negative results to reduce publication bias .
Q. What interdisciplinary approaches deepen understanding of this compound?
- Methodological Answer : Integrate cheminformatics (e.g., QSAR modeling) with systems biology (e.g., network pharmacology) to predict off-target effects . Collaborate with material scientists to explore this compound’s stability in novel delivery systems (e.g., nanoparticles) . Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity, MST for thermodynamic profiling) .
Q. How to validate this compound’s therapeutic potential in complex models?
- Methodological Answer : Transition from 2D cell cultures to 3D organoids or in vivo models to recapitulate physiological complexity . Use multi-omics (transcriptomics, proteomics) to identify biomarkers of efficacy/toxicity. Employ blinding and randomization in preclinical trials to minimize bias . Compare results with structurally analogous compounds to infer structure-activity relationships (SAR) .
Q. What advanced statistical methods address reproducibility challenges?
- Methodological Answer : Apply Bayesian statistics to quantify uncertainty in dose-response curves . Use machine learning (e.g., random forests) to identify predictors of this compound’s activity from high-dimensional datasets . Share code and raw data via repositories like GitHub or Zenodo to enable independent verification .
Q. How to optimize experimental workflows for high-throughput screening of this compound derivatives?
- Methodological Answer :
Implement DoE (Design of Experiments) to minimize runs while maximizing data quality (e.g., factorial designs for solvent/centration optimization) . Automate data collection with robotics and integrate LIMS (Laboratory Information Management Systems) for traceability . Validate hits using orthogonal assays (e.g., fluorescence-based and label-free readouts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
